1-[3-(Methylselanyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(Methylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylselanyl)phenyl]ethan-1-one typically involves the introduction of a methylselanyl group to a phenyl ring followed by the attachment of an ethanone group. One common method involves the reaction of 3-bromophenyl ethanone with methylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylselanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-[3-(Methylselanyl)phenyl]ethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(Methylselanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to selenium’s known antioxidant properties.
Industry: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 1-[3-(Methylselanyl)phenyl]ethan-1-one exerts its effects is primarily related to the presence of the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may interact with various molecular targets, including enzymes and proteins, through the formation of selenoenzymes or by modulating redox-sensitive pathways.
Comparison with Similar Compounds
1-[3-(Methylsulfanyl)phenyl]ethan-1-one: Similar structure but contains sulfur instead of selenium.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Contains chlorine substituents on the phenyl ring.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Contains hydroxyl and methoxy groups on the phenyl ring.
Uniqueness: 1-[3-(Methylselanyl)phenyl]ethan-1-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur or chlorine analogs. Selenium’s ability to participate in redox reactions and form selenoenzymes makes this compound particularly interesting for research in oxidative stress and redox biology.
Biological Activity
1-[3-(Methylselanyl)phenyl]ethan-1-one, also known as 1-(3-methylselanylphenyl)ethanone, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Synthesis
The chemical structure of this compound features a methylselanyl group attached to a phenyl ring, which contributes to its unique properties. The synthesis of this compound can be achieved through several methods, including the reaction of appropriate phenolic precursors with methylselenol or related reagents. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives of phenyl ketones, including those with selenium substitutions. The methylselenyl group is known to enhance the cytotoxicity of compounds against cancer cell lines. For instance, in vitro studies have shown that compounds with similar structures exhibit significant growth inhibition in breast cancer cell lines such as MDA-MB-231 and 4T1 .
Table 1: IC50 Values for Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 | 6.59 |
Compound B | 4T1 | 13.23 |
This compound | TBD | TBD |
Antioxidant Activity
The antioxidant properties of selenium-containing compounds are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is a contributing factor in cancer progression. The antioxidant activity of this compound has not been extensively studied; however, its structural analogs have shown promising results .
The mechanisms through which this compound exerts its biological effects may involve:
- Oxidative Stress Modulation : Selenium compounds can influence redox signaling pathways, potentially leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G2/M phase in cancer cells, leading to inhibited proliferation .
Case Studies
A notable case study involved the evaluation of a series of selenium-containing phenyl ketones against multiple cancer cell lines. The study demonstrated that these compounds exhibited varying degrees of cytotoxicity depending on their structural modifications. The presence of electron-donating groups was found to enhance activity against certain cancer types .
Table 2: Summary of Case Study Findings
Compound | Cell Line | Observed Effect |
---|---|---|
This compound | MDA-MB-231 | TBD |
Compound C | HT-29 | Significant inhibition |
Compound D | Jurkat | Moderate inhibition |
Properties
CAS No. |
666743-29-9 |
---|---|
Molecular Formula |
C9H10OSe |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-(3-methylselanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OSe/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3 |
InChI Key |
QLBSMOBONSOHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)[Se]C |
Origin of Product |
United States |
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